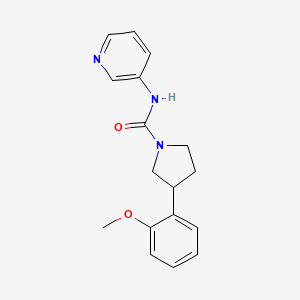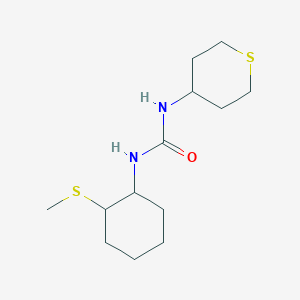
6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline, also known as CTQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. CTQ exhibits a unique chemical structure that makes it an attractive target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline is not yet fully understood. However, it has been suggested that 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline has also been shown to inhibit the growth and proliferation of cancer cells by interfering with DNA replication and cell division.
Biochemical and Physiological Effects
6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been shown to exhibit antibacterial, antifungal, and antiviral activity. 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline is its potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline is readily available and can be synthesized in high purity, making it a convenient compound for scientific research. However, one of the limitations of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline is its potential toxicity, which may limit its use in clinical applications.
Direcciones Futuras
There are several future directions for the study of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline. One area of research is the development of new cancer therapies based on the antitumor activity of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline. Additionally, further studies are needed to fully understand the mechanism of action of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline and its potential applications in the treatment of infectious diseases and neurodegenerative diseases. Finally, the development of new synthetic methods for 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline may lead to the discovery of new derivatives with improved properties and activity.
Métodos De Síntesis
6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline can be synthesized through a multistep process that involves the reaction of 6-chloro-8-hydroxyquinoline with 1,2,4-triazole-1-ylmethyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline in high purity. The synthesis of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been optimized to achieve high yields and purity, making it a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been studied for its potential applications in the treatment of malaria, tuberculosis, and other infectious diseases.
Propiedades
IUPAC Name |
6-chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-11-4-9-2-1-3-15-12(9)10(5-11)6-17-8-14-7-16-17/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZCFUSHXICLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CN3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)




![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)

![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)

![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)
